molecular formula C10H18O B094488 2,6-Diethylcyclohexanone CAS No. 16519-68-9

2,6-Diethylcyclohexanone

Cat. No.: B094488
CAS No.: 16519-68-9
M. Wt: 154.25 g/mol
InChI Key: CATGMLRVPMQRJQ-UHFFFAOYSA-N
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Description

2,6-Diethylcyclohexanone (C₁₀H₁₈O) is a cyclohexanone derivative with ethyl substituents at the 2- and 6-positions. Cyclohexanone derivatives are widely studied for their conformational flexibility, reactivity in organic synthesis, and biological activities, including cytotoxicity .

Properties

CAS No.

16519-68-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-diethylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-3-8-6-5-7-9(4-2)10(8)11/h8-9H,3-7H2,1-2H3

InChI Key

CATGMLRVPMQRJQ-UHFFFAOYSA-N

SMILES

CCC1CCCC(C1=O)CC

Canonical SMILES

CCC1CCCC(C1=O)CC

Synonyms

2,6-Diethylcyclohexanone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern and alkyl/aryl groups significantly influence physical properties. Key comparisons include:

Table 1: Physical Properties of Selected Cyclohexanone Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Features
2,6-Dimethylcyclohexanone 126.20 175 Soluble in ethanol, ether Exists as cis/trans isomers; used in adsorption studies
2,6-Diethylcyclohexanone* 154.25 (calculated) ~200 (estimated) Likely soluble in organic solvents Larger steric bulk than methyl analog; higher lipophilicity
4,4-Diethylcyclohexanone 154.25 N/A N/A Positional isomer; different ring strain and reactivity
2,6-Bis(2,4-dimethylbenzylidene)cyclohexanone 384.48 N/A Crystalline solid Arylidene substituents enhance planarity; cytotoxic potential

*Estimated values for this compound based on structural analogs.

  • Conversely, electron-donating ethyl groups may slightly deactivate the ketone toward electrophilic reactions .
  • Isomerism: Like 2,6-dimethylcyclohexanone, the diethyl derivative likely exists as cis/trans isomers, influencing its reactivity and interactions in catalytic systems .

Crystallographic and Conformational Studies

  • Crystal Packing: X-ray studies of 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone reveal a non-planar cyclohexanone ring with arylidene groups in pseudo-equatorial positions . Ethyl substituents in this compound may enforce similar distortions, affecting solid-state packing and solubility.
  • Symmetry : Molecular symmetry (e.g., C₂ symmetry in bis(arylidene) derivatives) influences intermolecular interactions and crystallinity .

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